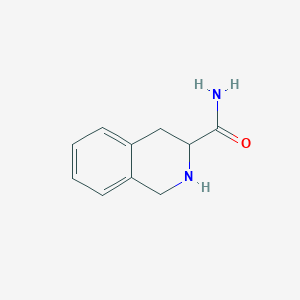

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112794-29-3 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112794-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a scaffold of significant interest in medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous natural products and clinically approved pharmaceuticals, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and its engagement with key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this privileged heterocyclic system.

Chemical and Physical Properties

The precise experimental data for this compound is not extensively documented in publicly available literature. However, by examining the properties of its parent acid (Tic-OH) and related derivatives, we can infer a likely profile for the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) | 1,2,3,4-Tetrahydroisoquinoline |

| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₁NO₂[1][2] | C₉H₁₁N[3][4][5] |

| Molecular Weight | 176.22 g/mol | 177.20 g/mol [1][2] | 133.19 g/mol [3][4][5] |

| Melting Point | 162-163 °C (for a similar isomer) | >300 °C (decomposes) | -30 °C[4][5][6] |

| Boiling Point | 413.0±34.0 °C (Predicted) | Not available | 232-233 °C[4][5][6] |

| Density | 1.169±0.06 g/cm³ (Predicted) | Not available | 1.064 g/mL at 25 °C[4][5] |

| Solubility | Likely soluble in polar organic solvents. | Soluble in aqueous base. | Soluble in water (20 g/L at 20 °C)[7][8] |

| pKa | 15.58±0.20 (Predicted) | Not available | Not available |

| CAS Number | 112794-29-3 | 67123-97-1[1][2] | 91-21-4[3][4][5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) core, followed by amidation.

Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely employed method for the synthesis of tetrahydroisoquinolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield the cyclized product.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

-

Reactants:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

-

-

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of concentrated HCl or HBr.

-

Add formaldehyde solution to the reaction mixture.

-

Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.

-

Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The resulting salt can be neutralized with a suitable base (e.g., sodium hydroxide or triethylamine) to yield the free amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH).

-

Purify the product further by recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Amide Formation

The conversion of the carboxylic acid group of Tic-OH to a carboxamide can be achieved using standard peptide coupling methodologies.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

-

Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)

-

-

Procedure:

-

Dissolve Tic-OH in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent and the non-nucleophilic base to the solution and stir for a short period to activate the carboxylic acid.

-

In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the solvent and add an equivalent of the non-nucleophilic base to generate free ammonia in situ.

-

Add the ammonia solution to the activated Tic-OH mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Spectroscopic Data (Predicted and from Related Structures)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), NH₂ protons of the amide (broad singlet), CH proton at position 3 (multiplet), CH₂ protons at position 4 (multiplets), and CH₂ protons at position 1 (multiplets). |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon of the amide (~170-175 ppm), and aliphatic carbons of the tetrahydroisoquinoline ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 176.22. |

Biological Activities and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown significant biological activity, primarily as inhibitors of the Bcl-2 family of proteins and as ligands for opioid receptors.

Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis

Certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[11] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2 and Mcl-1, these compounds can restore the apoptotic process in cancer cells.

Caption: Bcl-2/Mcl-1 Inhibition Pathway.

Kappa Opioid Receptor Antagonism

N-substituted derivatives of this compound have been investigated as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in mood regulation, stress, and addiction. Antagonism of this receptor is a promising therapeutic strategy for the treatment of depression and substance use disorders.

Caption: Kappa Opioid Receptor Signaling.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a molecule with significant potential in drug discovery, building upon the established biological relevance of the tetrahydroisoquinoline scaffold. While specific experimental data for this exact compound is sparse, this guide provides a robust framework based on the properties of closely related analogues and established synthetic methodologies. The presented information on its synthesis, predicted properties, and interactions with key signaling pathways such as those involving Bcl-2/Mcl-1 and the kappa opioid receptor, should empower researchers to further explore the therapeutic applications of this promising molecular entity. Further empirical studies are warranted to fully elucidate its physicochemical and pharmacological profile.

References

- 1. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1H NMR spectrum [chemicalbook.com]

- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. This compound CAS#: 112794-29-3 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DSpace [diposit.ub.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a constrained analog of the amino acid phenylalanine. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules and their potential as scaffolds for novel therapeutics.

Chemical Structure

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a dihydropyridine ring, with a carboxamide group at the 3-position. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline moiety.

Systematic Name: this compound Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers. The constrained conformation of the tetrahydroisoquinoline ring system compared to the more flexible phenylalanine makes it a valuable tool in the design of peptides and peptidomimetics with defined secondary structures.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Formation of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid precursor via the Pictet-Spengler reaction.

-

Conversion of the carboxylic acid to the corresponding primary amide.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines.[1] In this case, L-phenylalanine is reacted with an aldehyde, typically formaldehyde, in the presence of a strong acid.[2][3]

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% solution in water) or paraformaldehyde

-

Hydrobromic acid (48%) or another strong acid like hydrochloric acid[2]

-

Water

-

Base for neutralization (e.g., triethylamine or sodium hydroxide)

Procedure:

-

To a solution of L-phenylalanine in aqueous hydrobromic acid, add formaldehyde.[2]

-

Heat the reaction mixture to a temperature between 70°C and 90°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]

-

Collect the precipitate by filtration and wash with cold water.

-

Neutralize an aqueous suspension of the salt with a suitable base to a pH of approximately 7 to obtain the free acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved using a variety of modern coupling reagents to avoid the harsh conditions of older methods. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Materials:

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

Ammonium chloride (or another ammonia source)

-

A suitable coupling reagent (e.g., HATU, HBTU, EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, ammonium chloride, and the coupling reagent in the anhydrous solvent.

-

Add the non-nucleophilic base dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Physicochemical and Spectral Data

Quantitative data for the precursor and the final product are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid | This compound |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂N₂O |

| Molecular Weight | 177.20 g/mol [4] | 176.22 g/mol |

| CAS Number | 67123-97-1 | 112794-29-3 |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | >300 °C (decomposes) | 162-164 °C |

Table 2: Spectral Data

| Data Type | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid | This compound |

| ¹H NMR | Data available for derivatives shows characteristic aromatic and aliphatic protons.[5][6][7] | Expected signals include aromatic protons (δ 7.0-7.3 ppm), a singlet for the benzylic CH₂ (around δ 4.1 ppm), a multiplet for the CH at C3 (around δ 3.6 ppm), a multiplet for the CH₂ at C4 (around δ 3.0 ppm), and broad singlets for the NH and NH₂ protons. |

| ¹³C NMR | Data available for derivatives.[5][6] | Expected signals include aromatic carbons (δ 125-135 ppm), a signal for the carbonyl carbon (around δ 175 ppm), and aliphatic carbons for the tetrahydroisoquinoline core (δ 25-60 ppm). |

| IR (cm⁻¹) | Characteristic peaks for O-H (broad), N-H, C=O (acid), and aromatic C-H stretches. | Expected characteristic peaks for N-H stretching (amide, ~3400 and 3200 cm⁻¹), C=O stretching (amide I, ~1660 cm⁻¹), N-H bending (amide II, ~1630 cm⁻¹), and aromatic C-H stretching. |

| Mass Spec (m/z) | [M+H]⁺ = 178 | [M+H]⁺ = 177 |

Note: Detailed spectral data for the final product, this compound, is not widely available in the public domain and would typically be generated upon synthesis and characterization.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression from readily available starting materials. This can be visualized as a signaling pathway diagram.

Caption: Synthetic pathway from starting materials to the final product.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to further explore the potential of this and related compounds in various fields of drug discovery and development.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 4. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant anticancer and neuroprotective properties of THIQ derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity of THIQ Derivatives

THIQ derivatives have emerged as promising candidates for the development of novel anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB and PI3K/Akt/mTOR Signaling Pathways

A significant body of research has highlighted the ability of THIQ derivatives to interfere with the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways, both of which are crucial for cancer progression.

The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, as well as cellular growth and apoptosis.[4] Its dysregulation is associated with numerous diseases, including cancer.[4] Certain THIQ derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 5d (HSR1304) has been demonstrated to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells, leading to cytotoxic effects.[5]

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates the cell cycle and is often overactive in many cancers, leading to reduced apoptosis and increased proliferation.[6][7] While direct inhibition of PI3K/Akt/mTOR components by specific THIQ derivatives is an active area of research, the observed anticancer effects of many of these compounds are consistent with the downregulation of this pathway.

Quantitative Anticancer Activity

The cytotoxic effects of THIQ derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various THIQ derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5d (HSR1304) | Various human cancer cell lines | 1.591 - 2.281 | |

| GM-3-121 | MCF-7 (breast cancer) | 0.43 (µg/mL) | [8] |

| MDA-MB-231 (breast cancer) | 0.37 (µg/mL) | [8] | |

| Ishikawa (endometrial cancer) | 0.01 (µg/mL) | [8] | |

| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa (endometrial cancer) | 0.23 (µg/mL) | [1] |

| MCF-7 (breast cancer) | 0.63 (µg/mL) | [1] | |

| MDA-MB-231 (breast cancer) | 0.74 (µg/mL) | [1] | |

| Compound 6g | Hela (cervical cancer) | 0.0067 | |

| Compound 7e | A549 (lung cancer) | 0.155 | [9] |

| Compound 8d | MCF7 (breast cancer) | 0.170 | [9] |

| Compound | Biological Activity | IC50 (µM) | Reference |

| GM-3-18 | KRas Inhibition (colon cancer cell lines) | 0.9 - 10.7 | [8][10] |

| GM-3-121 | Anti-angiogenesis | 1.72 | [8][10] |

Neuroprotective Effects of THIQ Derivatives

Certain THIQ derivatives have demonstrated significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[11][12] Their mechanisms of action include the modulation of signaling pathways involved in neuronal survival and the inhibition of processes that lead to neuronal cell death.

Some THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway and act as gamma-secretase inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[13] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against MPTP-induced neurotoxicity, partly by reducing free radicals.[14][15]

While quantitative data such as EC50 values for neuroprotection are less frequently reported in initial screenings, studies have shown that hydroxyl-1MeTIQ derivatives exhibit greater neuroprotective efficacy than the parent compound.[11]

Enzyme Inhibition by THIQ Derivatives

The biological activities of THIQ derivatives also extend to the inhibition of specific enzymes. For example, the derivatization of quercetin with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in a compound that enhanced the inhibitory activity against Na+/K+-ATPase by 50-fold compared to quercetin alone.[16] Additionally, some THIQ analogs have shown inhibitory activity against HIV-1 reverse transcriptase and mycobacterial ATP synthetase.[2]

Experimental Protocols

The evaluation of the biological activity of THIQ derivatives relies on a variety of standardized in vitro assays. The following sections provide detailed methodologies for two key experiments: the MTT assay for assessing cell viability and Western blotting for analyzing protein expression.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24, 48, or 72 hours).[18]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[17]

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20] This is crucial for understanding how THIQ derivatives affect the expression levels of proteins involved in signaling pathways.

Protocol:

-

Sample Preparation: Treat cells with the THIQ derivative of interest. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[21] Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by heating them in a loading buffer. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[20]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[21]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.[20][21]

Conclusion

1,2,3,4-Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. Their ability to modulate key cellular signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working to unlock the full therapeutic potential of this important chemical scaffold.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture | MDPI [mdpi.com]

- 13. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. atcc.org [atcc.org]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and its remarkable versatility in engaging with a multitude of biological targets.[1] This guide provides a comprehensive technical overview of the THIQ core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus, a bicyclic heterocyclic system, is a recurring motif in numerous alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[2][3][4] Its inherent structural features, including a chiral center at the C1 position in many derivatives, provide a three-dimensional framework that can be readily modified to achieve specific interactions with biological macromolecules. This has led to the development of THIQ-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiovascular effects, among others.[5][6][7] Several clinically approved drugs, such as the antihypertensive agent quinapril and the antiparasitic praziquantel, feature the THIQ core, underscoring its therapeutic relevance.[3]

Synthetic Strategies for Constructing the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold can be achieved through several elegant and efficient synthetic methodologies. The two most prominent and widely employed routes are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

First described in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system.[8][9][10] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes attack by the electron-rich aromatic ring.[10]

The versatility of the Pictet-Spengler reaction allows for the introduction of diverse substituents at the C1 position of the THIQ core by varying the carbonyl component. Furthermore, the use of chiral catalysts or auxiliaries has enabled the development of asymmetric variants, providing access to enantiomerically pure THIQ derivatives.[11]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton, commencing with a β-arylethylamide.[12][13] This reaction involves an intramolecular cyclodehydration, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[14][15]

Subsequent reduction of the dihydroisoquinoline, commonly achieved with sodium borohydride (NaBH₄), affords the fully saturated THIQ ring.[15] This two-step sequence allows for the synthesis of a wide range of THIQ derivatives.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The Discovery and Development of Novel 1,2,3,4-Tetrahydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of novel THIQ analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed experimental protocols for key assays, comprehensive quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in this dynamic field.

Therapeutic Potential of THIQ Analogs

THIQ-based compounds have demonstrated significant therapeutic potential across various disease areas. Their diverse pharmacological profiles include anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] Notably, THIQ analogs have been investigated as inhibitors of crucial cellular targets, including the anti-apoptotic Bcl-2 family proteins and the vascular endothelial growth factor receptor (VEGFR), also known as kinase insert domain receptor (KDR).[4][5]

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The synthesis of the THIQ scaffold is primarily achieved through well-established cyclization reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods allow for the versatile introduction of various substituents, enabling the exploration of structure-activity relationships.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][6] This reaction is highly effective for the synthesis of 1-substituted THIQs.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

Reaction Setup: To a solution of the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.0-1.2 equivalents).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][7]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another key method for THIQ synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8][9][10][11][12] This reaction typically yields a 3,4-dihydroisoquinoline intermediate, which can be subsequently reduced to the corresponding THIQ.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

-

Amide Formation: Synthesize the β-arylethylamide by reacting the corresponding β-arylethylamine with an acyl chloride or carboxylic acid.

-

Cyclization: Dissolve the amide in a suitable solvent and treat it with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[12]

-

Reaction Conditions: Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.

-

Reduction: After cyclization to the dihydroisoquinoline, reduce the intermediate using a reducing agent like sodium borohydride to obtain the final THIQ analog.

-

Purification: Purify the product using standard techniques such as column chromatography.[9]

Biological Evaluation of THIQ Analogs

The biological activity of novel THIQ analogs is assessed through a variety of in vitro assays. The choice of assay depends on the therapeutic target of interest.

Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

The fluorescence polarization (FP) assay is a powerful tool for studying protein-ligand interactions, such as the inhibition of Bcl-2 family proteins by small molecules. The assay measures the change in the polarization of fluorescently labeled ligands upon binding to their target protein.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2 Inhibition

-

Reagent Preparation: Prepare a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) and the target anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Mcl-1).

-

Assay Setup: In a microplate, combine the Bcl-2 family protein and the fluorescently labeled peptide.

-

Inhibitor Addition: Add varying concentrations of the THIQ analog to be tested.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.[4]

Kinase assays are employed to determine the inhibitory activity of compounds against specific kinases like KDR. These assays typically measure the phosphorylation of a substrate by the kinase.

Experimental Protocol: KDR Kinase Assay

-

Reaction Mixture: Prepare a reaction mixture containing the KDR enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the THIQ analog at various concentrations.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus.

-

Serial Dilutions: Prepare serial dilutions of the THIQ analog in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]

Quantitative Data Summary

The following tables summarize the biological activities of representative THIQ analogs from the literature.

Table 1: Anticancer Activity of THIQ Analogs

| Compound ID | Target/Cell Line | Assay Type | IC50 / Ki (µM) | Reference |

| GM-3-121 | MCF-7 | Cytotoxicity | 0.43 (µg/mL) | [15] |

| MDA-MB-231 | Cytotoxicity | 0.37 (µg/mL) | [15] | |

| Ishikawa | Cytotoxicity | 0.01 (µg/mL) | [15] | |

| Angiogenesis | Anti-angiogenic | 1.72 | [15] | |

| GM-3-18 | Colo320 | KRas Inhibition | 0.95 | [15] |

| HCT116 | KRas Inhibition | 10.7 | [15] | |

| 1-benzoyl amino-THIQ | Ishikawa | Cytotoxicity | 0.23 (µg/mL) | [16] |

| MCF-7 | Cytotoxicity | 0.63 (µg/mL) | [16] | |

| MDA-MB-231 | Cytotoxicity | 0.74 (µg/mL) | [16] | |

| Lead Compound 1 | Bcl-2 | Fluorescence Polarization | 5.2 | [4] |

| EDL-155 | C6 rat glioma | Cytotoxicity | 1.5 | [17] |

| Compound 25 | C6 rat glioma | Cytotoxicity | 0.63 | [17] |

Table 2: Antimicrobial Activity of THIQ Analogs

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Compound 138 | Gram-positive bacteria | MIC | - | [18] |

| Compound 139 | Gram-negative bacteria | MIC | - | [18] |

| Compound 142 | Mycobacterium tuberculosis | MIC | - | [19] |

| Compound 143 | Mycobacterium tuberculosis | MIC | - | [19] |

| Compound 145 | Saccharomyces cerevisiae | MIC | 1 | [18] |

| Compound 146 | Yarrowia lipolytica | MIC | 2.5 | [18] |

| HSN584 | MRSA | MIC | 4-8 | [20] |

| HSN739 | MRSA | MIC | 4-8 | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by THIQ analogs and the workflows for their development is crucial for understanding their mechanism of action and for planning further research.

Bcl-2 Signaling Pathway in Apoptosis

Caption: KDR (VEGFR-2) signaling pathway and its inhibition by THIQ analogs.

Experimental Workflow for THIQ Analog Development

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast and diverse array of natural products, particularly alkaloids.[1][2] This heterocyclic scaffold has garnered significant attention in the scientific community due to the wide range of potent biological activities exhibited by the natural products that contain it.[1][3] These activities include anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, making the THIQ core a "privileged scaffold" in the realm of drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of natural products containing the THIQ core, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Classification and Biosynthesis of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are broadly classified based on the substitution pattern at the C1 position of the isoquinoline ring system. Major classes include simple tetrahydroisoquinolines, benzyl-THIQs, bisbenzyl-THIQs, protoberberines, and aporphines.[6]

The biosynthesis of most THIQ alkaloids originates from the amino acid tyrosine.[7] A key biosynthetic step is the Pictet-Spengler condensation, which involves the reaction of a β-phenylethylamine with an aldehyde or a-keto acid to form the core THIQ structure.[1] For instance, the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, a central precursor to a wide variety of benzylisoquinoline alkaloids.[6] Subsequent enzymatic modifications, such as hydroxylations, methylations, and oxidative couplings, lead to the vast structural diversity observed in this family of natural products.[6]

Pharmacological Activities and Quantitative Data

Natural products containing the THIQ core exhibit a remarkable spectrum of pharmacological activities. The following sections summarize some of the most significant activities, with quantitative data presented in structured tables for easy comparison.

Anticancer Activity

Numerous THIQ alkaloids have demonstrated potent cytotoxic and anticancer properties, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[8][9] Some have been shown to target key signaling pathways implicated in cancer, such as the KRas, Wnt, NF-κB, and PI3K-AKT pathways.[8][10]

| Natural Product | Cancer Cell Line | IC50 Value | Reference |

| Trabectedin (ET-743) | Various | Low nanomolar range | [10] |

| Berberine | Various | Micromolar range | [11] |

| Sanguinarine | Various | Micromolar range | [11] |

| Tetrandrine | Various | Micromolar range | [7] |

Antimicrobial Activity

The THIQ scaffold is also a key feature in many natural products with significant antibacterial and antifungal properties.[12] These compounds can act by inhibiting essential microbial enzymes, disrupting cell membranes, or interfering with nucleic acid synthesis.[13]

| Natural Product | Microorganism | MIC Value | Reference |

| Berberine | Staphylococcus aureus | 16-128 µg/mL | [14] |

| Palmatine | Staphylococcus aureus | 32-128 µg/mL | |

| Sanguinarine | Staphylococcus aureus | 1.56-12.5 µg/mL | |

| Chelerythrine | Candida albicans | 3.13-25 µg/mL |

Neuroprotective Activity

Several THIQ alkaloids have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][15] Their mechanisms of action often involve antioxidant effects, inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE), and modulation of neuroinflammatory pathways.[15][16]

| Natural Product | Assay | IC50/EC50 Value | Reference |

| Salsolinol | Neuroprotection against MPP+ toxicity in SH-SY5Y cells | 50 µM (EC50) | [8] |

| Berberine | Acetylcholinesterase Inhibition | 1.06 µM (IC50) | [16] |

| Chelerythrine | Acetylcholinesterase Inhibition | 0.72 µM (IC50) | [17] |

| Sanguinarine | Acetylcholinesterase Inhibition | 5.57 µM (IC50) | [16] |

Key Signaling Pathways Modulated by THIQ Natural Products

The diverse biological activities of THIQ alkaloids stem from their ability to interact with and modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Several THIQ alkaloids, such as berberine, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[12][18]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some THIQ alkaloids have been found to exert their anticancer effects by inhibiting this pathway.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of natural products containing the THIQ core.

Extraction and Isolation of Tetrahydroisoquinoline Alkaloids from Plant Material

This protocol describes a general acid-base extraction method for the enrichment of alkaloids from a plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol

-

Hexane

-

2% Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Defatting: Macerate 100 g of powdered plant material with 500 mL of hexane for 24 hours at room temperature to remove lipids and other nonpolar compounds. Filter and repeat the extraction twice. Discard the hexane extracts and air-dry the plant material.

-

Methanolic Extraction: Extract the defatted plant material with methanol (3 x 500 mL) for 48 hours. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 2% HCl. b. Wash the acidic solution with chloroform (3 x 100 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the alkaline aqueous solution with chloroform (3 x 150 mL). e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Purification: The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (THIQ natural product) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing by Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (THIQ natural product)

-

Positive control antibiotic/antifungal

-

Resazurin or other viability indicator (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound and the inoculum.

-

Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a known antimicrobial agent).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the study of natural products containing the THIQ core.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of nicotine against salsolinol-induced cytotoxicity: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berberine hydrochloride(633-65-8) 1H NMR spectrum [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. TRPC1 protects human SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 induction prevent salsolinol- induced toxicity in SH-SY5Y cells [tesidottorato.depositolegale.it]

- 12. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Berberine Inhibits MDA-MB-231 Cells by Attenuating Their Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel analogs with potent and diverse pharmacological profiles.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, receptor pharmacology, and structure-activity relationships of substituted THIQ compounds, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is primarily achieved through several classic named reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide versatile routes to variously substituted THIQs.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[1][4][5] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[6]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone for THIQ synthesis.[1] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[3][7][8] This intermediate is then subsequently reduced, typically with sodium borohydride, to afford the final 1,2,3,4-tetrahydroisoquinoline derivative.[1]

Pharmacological Profile: Receptor Interactions

Substituted THIQs interact with a range of biological targets, with significant research focused on their activity at central nervous system (CNS) receptors, particularly dopamine, serotonin, and opioid receptors.[6]

Dopamine Receptor Ligands

THIQ derivatives have been extensively explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and neurological disorder treatments.[9][10] Many THIQs exhibit high affinity and selectivity for the D3 receptor.[5][11] For instance, certain 7-substituted THIQs have been identified with high D3 receptor affinity (pKi of 8.4) and over 150-fold selectivity against the D2 receptor.[5]

Table 1: Binding Affinities of Substituted THIQs at Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| THIQ Analog (General) | D2 | Varies | [9] |

| 7-CF₃SO₂O-THIQ Analog | D3 | ~4 | [5] |

| 6-Methoxy-THIQ-7-ol Analog | D3 | 2.7 | [11] |

| Nomifensine Analog | - | (Dopamine Uptake Inhibitor) |[12] |

Serotonin Receptor Ligands

The THIQ scaffold has also been incorporated into ligands targeting serotonin (5-HT) receptors.[6] Specific derivatives have shown high affinity for various 5-HT receptor subtypes, which are implicated in conditions like depression, anxiety, and migraine.[13] For example, N-substituted THIQs have been investigated as antagonists for the 5-HT₁B receptor.

Table 2: Binding Affinities of Substituted THIQs at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| N-Substituted THIQ | 5-HT₁B | Varies | [14] |

| Arylpiperazine-THIQ Hybrid | 5-HT₁A | Nanomolar range | [15] |

| THIQ Analog 18 | 5-HT₇ | Comparable to reference compounds |[7] |

Opioid Receptor Ligands

More recently, THIQ-based compounds have been developed as potent and selective ligands for opioid receptors (mu, delta, and kappa).[4][16] Research has focused on developing balanced-affinity mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists from a THIQ core, a profile that may lead to potent analgesia with reduced side effects like tolerance and dependence.[16] N-acetylation of the THQ core, for instance, has been shown to increase DOR affinity, leading to more balanced MOR/DOR ligands.[4]

Table 3: Binding Affinities and Functional Activities of Substituted THIQs at Opioid Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| C8-Substituted THQ (Carbonyl) | MOR | Varies | Agonist | [16] |

| DOR | Varies | Antagonist | [16] | |

| N-Substituted THQ (4h) | MOR | High | Agonist | [4] |

| DOR | High | (Not specified) | [4] | |

| THIQ-Valine Hybrid (10m) | KOR | <10,000 | Agonist (IC₅₀ = 670 nM) | [17] |

| | MOR | <10,000 | Agonist (IC₅₀ = 94.5 nM) |[17] |

Key Signaling Pathways

The pharmacological effects of THIQ compounds are mediated through their interaction with G-protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.

D₂-like Dopamine Receptor Signaling

D₂-like receptors (D₂, D₃, D₄) typically couple to Gαi/o proteins.[18] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18]

5-HT₇ Serotonin Receptor Signaling

In contrast to D₂-like receptors, the 5-HT₇ receptor couples to Gαs proteins.[19] Activation of this receptor stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent downstream signaling events.[19]

Experimental Protocols

The characterization of substituted THIQ compounds relies on a suite of standardized pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.

1. Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Opioid μ), or from homogenized tissue rich in the receptor.[1][2]

-

Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D₂, [³H]DAMGO for μ-opioid).

-

Test Compound: The unlabeled substituted THIQ compound.

-

Non-specific Determinant: A high concentration of an unlabeled ligand to define non-specific binding (e.g., Haloperidol for D₂).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) and a cell harvester.[16]

-

Scintillation Counter and cocktail.

2. Procedure:

-

Plate Setup: In a 96-well plate, set up reactions in a final volume of 250 µL.[1][16]

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific determinant.

-

Competition: Membrane preparation, radioligand, and serial dilutions of the test THIQ compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[1][16]

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[1][2]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][16]

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1][2]

3. Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][12]

1. Materials:

-

Membrane Preparation: As described for the binding assay.

-

[³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

-

GDP: Guanosine diphosphate, to ensure binding is in the inactive state initially.

-

Test Compound: The THIQ agonist to be tested.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 3-5 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.[13][20]

2. Procedure:

-

Pre-incubation: Pre-incubate membrane preparations with GDP (e.g., 10-30 µM) in assay buffer to ensure G-proteins are in the GDP-bound (inactive) state.[20]

-

Incubation: In a 96-well plate, incubate the membranes with serial dilutions of the THIQ test compound (or buffer for basal activity) in the presence of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP.[20] The total incubation volume is typically 200-1000 µL.

-

Incubation Time/Temp: Incubate for 60 minutes at 30°C.[20]

-

Termination & Counting: Terminate the reaction by rapid filtration as described in the radioligand binding assay. Wash with ice-cold buffer and count the radioactivity on the filters.

3. Data Analysis:

-

Subtract the basal (no agonist) binding from the agonist-stimulated binding to determine the net stimulation.

-

Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[15]

cAMP Assay (Functional)

This assay measures the functional consequence of GPCR activation on the second messenger cAMP. It is used for both Gαs-coupled receptors (which increase cAMP) and Gαi-coupled receptors (which decrease forskolin-stimulated cAMP).

1. Materials:

-

Whole Cells: A cell line (e.g., CHO-K1, DLD1) expressing the receptor of interest (e.g., 5-HT₇ or 5-HT₁A).[19][21]

-

Test Compound: The THIQ agonist or antagonist.

-

Stimulation Buffer: e.g., HBSS containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[22]

-

Forskolin (for Gαi assays): An adenylyl cyclase activator.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, FRET-based biosensors).[22][23]

2. Procedure (General):

-

Cell Plating: Seed cells in a multi-well plate (e.g., 384-well) and grow to near confluence.

-

Compound Addition:

-

For Gαs Agonist Mode: Add serial dilutions of the THIQ test compound to the cells in stimulation buffer.

-

For Gαi Agonist Mode: Add forskolin to stimulate a baseline level of cAMP, then add serial dilutions of the THIQ test compound.

-

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[22]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

3. Data Analysis:

-

Generate a cAMP standard curve to quantify the amount of cAMP produced.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The substituted tetrahydroisoquinoline scaffold remains a highly valuable and versatile template in modern drug discovery.[19] Its synthetic tractability via robust methods like the Pictet-Spengler and Bischler-Napieralski reactions allows for extensive chemical exploration. The diverse pharmacology of THIQ derivatives, particularly their potent and often selective interactions with key dopamine, serotonin, and opioid receptors, underscores their potential for developing novel therapeutics for a wide range of disorders, from neurodegenerative diseases and psychiatric conditions to pain management and oncology.[2][8] The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of THIQ-based clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction